![molecular formula C22H28N2O3S B2545682 N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide CAS No. 690245-04-6](/img/structure/B2545682.png)

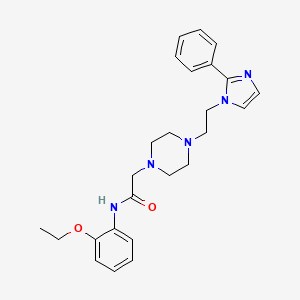

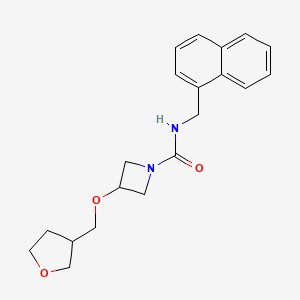

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied due to their role as inhibitors of various enzymes and receptors, and their potential therapeutic applications in diseases such as Alzheimer's, cancer, and infectious diseases .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride in the presence of a base. For instance, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similarly, N,N-dimethylbenzenesulfonamide was ortho-lithiated using n-butyllithium, followed by condensation with various electrophilic compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The structure of these compounds can significantly influence their biological activity and pharmacokinetic properties . For example, the introduction of fluorine atoms into the benzenesulfonamide structure has been shown to increase binding potency .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including ortho-lithiation, which allows for further functionalization of the molecule . They can also form complexes with enzymes, as seen in the case of enzyme inhibitory kinetics, where compounds form an enzyme-inhibitor complex . Additionally, the presence of substituents such as nitro groups can participate in intramolecular hydrogen bonding, as observed in the crystal structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, can be a limiting factor in their development as therapeutic agents. For example, poor water solubility was noted for a novel small molecule HIF-1 pathway inhibitor, necessitating formulation development . The introduction of different substituents can alter these properties, as seen in the synthesis of various N-aryl-2,5-dimethoxybenzenesulfonamides, which displayed different supramolecular architectures mediated by weak interactions .

科学的研究の応用

Chemical Synthesis and Characterization

- Ortho Lithiation and Condensation : N,N-Dimethylbenzenesulfonamide, a related compound, undergoes ortho lithiation and condensation with various electrophilic compounds, leading to the formation of diverse products like carbinols, imines, amides, and acids (Watanabe et al., 1969).

- Synthesis and Computational Study : A structurally similar compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), was synthesized and characterized using spectroscopic tools and SCXRD studies. Computational studies provided insights into its structural and electronic properties (Murthy et al., 2018).

Biological Screening and Evaluation

- Antimicrobial and Enzyme Inhibition : Derivatives of N-dimethylphenyl substituted benzenesulfonamide exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, and showed potential as enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).

- Molecular Docking and DFT Calculations : Benzenesulfonamide derivatives were synthesized and evaluated for their biological potential, including in vitro antitumor activity and potential interaction against specific enzymes (Fahim & Shalaby, 2019).

Structure-Activity Relationships

- Investigation of Structural Motifs : Research on analogs of a benzenesulfonamide compound revealed the importance of certain structural motifs for chemical modification to improve pharmacological properties, particularly in cancer therapeutics (Mun et al., 2012).

Molecular and Electronic Structure

- Kinetic Investigation of Isomeric Forms : Two new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and structurally characterized, providing insights into their molecular and electronic structures (Rublova et al., 2017).

特性

IUPAC Name |

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15-5-6-18(4)21(12-15)28(26,27)23-20-9-7-19(8-10-20)22(25)24-13-16(2)11-17(3)14-24/h5-10,12,16-17,23H,11,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQNMNBTHKQQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)

![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2545611.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/no-structure.png)